2-(2',6'-Dimethoxybenzoyl)pyrrole
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Overview
Description
Preparation Methods
The synthesis of 2-(2’,6’-Dimethoxybenzoyl)pyrrole involves the reaction of 2,6-dimethoxybenzoyl chloride with pyrrole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
2-(2’,6’-Dimethoxybenzoyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-(2’,6’-Dimethoxybenzoyl)pyrrole has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2’,6’-Dimethoxybenzoyl)pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-(2’,6’-Dimethoxybenzoyl)pyrrole can be compared with other similar compounds such as:
2-(2’,4’-Dimethoxybenzoyl)pyrrole: This compound has similar chemical properties but differs in the position of the methoxy groups on the benzoyl ring.
2-(2’,6’-Dichlorobenzoyl)pyrrole: This compound has chlorine atoms instead of methoxy groups, leading to different chemical reactivity and applications.
2-(2’,6’-Dimethylbenzoyl)pyrrole: This compound has methyl groups instead of methoxy groups, affecting its physical and chemical properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H13NO3/c1-16-10-6-3-7-11(17-2)12(10)13(15)9-5-4-8-14-9/h3-8,14H,1-2H3 |
InChI Key |
DHZRXIVNXWWUHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
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